1-Fluoro-4-(4-hydroxyphenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one is an organic compound with the molecular formula C10H11FO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the fluorination of 4-(4-hydroxyphenyl)butan-2-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-(4-hydroxyphenyl)butan-2-one in an appropriate solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 1-fluoro-4-(4-hydroxyphenyl)butanol.
Substitution: Formation of 1-azido-4-(4-hydroxyphenyl)butan-2-one or 1-thio-4-(4-hydroxyphenyl)butan-2-one.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(4-hydroxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity and signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone): Lacks the fluorine atom, resulting in different chemical and biological properties.
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: Contains three fluorine atoms, which may enhance its stability and reactivity.
4-(4-Hydroxyphenyl)-2-butanone: Similar structure but without the fluorine atom, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C10H11FO2 |
---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
1-fluoro-4-(4-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H11FO2/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5,12H,3,6-7H2 |
InChI-Schlüssel |
FZFFBKFXQBTDHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.